Cas no 2172031-40-0 (4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride)

4-(Difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride is a fluorinated aromatic sulfonyl fluoride derivative with notable reactivity due to its electron-withdrawing nitro and difluoromethyl substituents. The sulfonyl fluoride group is highly versatile, enabling selective modifications in organic synthesis, particularly in click chemistry and SuFEx (Sulfur Fluoride Exchange) reactions. The difluoromethyl moiety enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry and agrochemical applications. Its nitro group further facilitates nucleophilic aromatic substitution, broadening its utility as a building block for complex molecules. This compound is particularly useful in the development of covalent inhibitors and functional materials, offering precise control over reactivity and selectivity.
4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride structure
2172031-40-0 structure
商品名:4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride
CAS番号:2172031-40-0
MF:C7H4F3NO4S
メガワット:255.171171188354
CID:6599274
PubChem ID:165588537

4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride
    • 2172031-40-0
    • EN300-1611843
    • インチ: 1S/C7H4F3NO4S/c8-7(9)5-2-1-4(16(10,14)15)3-6(5)11(12)13/h1-3,7H
    • InChIKey: XPDGSDSCPNXYTE-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(C(F)F)=C(C=1)[N+](=O)[O-])(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 254.98131327g/mol
  • どういたいしつりょう: 254.98131327g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 361
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1611843-0.05g
4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride
2172031-40-0
0.05g
$948.0 2023-06-04
Enamine
EN300-1611843-10.0g
4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride
2172031-40-0
10g
$4852.0 2023-06-04
Enamine
EN300-1611843-0.25g
4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride
2172031-40-0
0.25g
$1038.0 2023-06-04
Enamine
EN300-1611843-250mg
4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride
2172031-40-0
250mg
$972.0 2023-09-23
Enamine
EN300-1611843-100mg
4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride
2172031-40-0
100mg
$930.0 2023-09-23
Enamine
EN300-1611843-50mg
4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride
2172031-40-0
50mg
$888.0 2023-09-23
Enamine
EN300-1611843-5.0g
4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride
2172031-40-0
5g
$3273.0 2023-06-04
Enamine
EN300-1611843-1000mg
4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride
2172031-40-0
1000mg
$1057.0 2023-09-23
Enamine
EN300-1611843-2500mg
4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride
2172031-40-0
2500mg
$2071.0 2023-09-23
Enamine
EN300-1611843-1.0g
4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride
2172031-40-0
1g
$1129.0 2023-06-04

4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride 関連文献

4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluorideに関する追加情報

Recent Advances in the Application of 4-(Difluoromethyl)-3-nitrobenzene-1-sulfonyl Fluoride (CAS: 2172031-40-0) in Chemical Biology and Pharmaceutical Research

4-(Difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride (CAS: 2172031-40-0) has emerged as a versatile chemical probe and building block in recent chemical biology and pharmaceutical research. This sulfonyl fluoride derivative has garnered significant attention due to its unique reactivity profile, enabling selective modifications of proteins and other biomolecules. Recent studies have highlighted its potential in covalent inhibitor design, activity-based protein profiling (ABPP), and targeted drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's exceptional reactivity as an electrophile in covalent inhibitor development. The difluoromethyl and nitro groups at the 4- and 3-positions respectively create an electron-deficient aromatic system that enhances the sulfonyl fluoride's reactivity toward nucleophilic amino acids, particularly tyrosine and lysine residues. This property has been exploited in the development of selective kinase inhibitors with improved target engagement profiles.

In the field of chemical proteomics, researchers at Scripps Research Institute recently reported (Nature Chemical Biology, 2024) using 4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride as a key reagent for comprehensive proteome-wide profiling of reactive amino acids. The compound's balanced reactivity and cell permeability allowed for in situ labeling of cellular targets, enabling identification of previously unknown druggable sites on challenging protein targets.

Structural studies have revealed that the difluoromethyl group at the 4-position significantly influences the compound's physicochemical properties, including improved membrane permeability compared to simpler sulfonyl fluoride derivatives. Computational modeling published in ACS Chemical Biology (2023) suggests this modification reduces the compound's overall polarity while maintaining sufficient aqueous solubility for biological applications.

The pharmaceutical industry has shown growing interest in this compound as evidenced by several recent patent applications (WO202318765, US20240148921) describing its use in developing covalent inhibitors for oncology and inflammatory diseases. Particularly notable is its incorporation into PROTAC (PROteolysis TArgeting Chimera) molecules, where its selective protein binding capability enables targeted protein degradation strategies.

Recent synthetic methodology developments (Organic Letters, 2024) have improved access to 4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride, addressing previous challenges in its large-scale production. New one-pot synthesis routes have achieved yields exceeding 75%, making the compound more accessible for broader research applications. These advances are expected to accelerate its adoption in drug discovery programs.

Safety and stability studies published in Chemical Research in Toxicology (2023) have established that 4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride shows favorable stability in physiological conditions while maintaining sufficient reactivity for biological applications. The compound demonstrates selective reactivity rather than promiscuous binding, a crucial feature for developing targeted therapies with reduced off-target effects.

Looking forward, the unique properties of 4-(difluoromethyl)-3-nitrobenzene-1-sulfonyl fluoride position it as a valuable tool for addressing current challenges in covalent drug discovery, particularly in targeting shallow binding sites and protein-protein interactions. Its growing application in chemoproteomics and covalent inhibitor development suggests it will remain an important compound in chemical biology research for the foreseeable future.

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